molecular formula C21H26O2 B1180535 Prionitin CAS No. 117469-56-4

Prionitin

Cat. No.: B1180535
CAS No.: 117469-56-4
M. Wt: 310.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Prionitin is a chemical compound with the chemical name 2-[(2-aminoethyl)thio]aniline. It is a natural product derived from the plant Salvia prionitis Hance

Preparation Methods

Synthetic Routes and Reaction Conditions

Prionitin can be synthesized through a series of chemical reactions involving the introduction of an aminoethyl group to an aniline derivative. The typical synthetic route involves the following steps:

    Nitration: Aniline is nitrated to form nitroaniline.

    Reduction: Nitroaniline is reduced to form phenylenediamine.

    Thioether Formation: Phenylenediamine is reacted with an appropriate thiol to form 2-[(2-aminoethyl)thio]aniline.

The reaction conditions for these steps typically involve the use of strong acids for nitration, reducing agents such as iron or tin in acidic medium for reduction, and thiols in the presence of a base for thioether formation.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Prionitin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Prionitin has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Prionitin exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Prionitin is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

  • 2-[(2-aminoethyl)thio]phenol
  • 2-[(2-aminoethyl)thio]benzene

These compounds share structural similarities but differ in their functional groups and overall reactivity. This compound’s unique combination of an aminoethyl group and a thioether linkage gives it distinct chemical and biological properties.

Properties

IUPAC Name

9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-11(2)16-19(22-6)14-8-7-12(3)13-9-10-15-18(17(13)14)20(16)23-21(15,4)5/h7-8,11,15H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPRXHPKFHPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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